
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloropyridin-2-yl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride typically involves the reaction of 4-chloropyridine with piperazine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
4-Chloropyridine+Piperazine→1-(4-Chloropyridin-2-yl)piperazine
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed.
Major Products Formed
Substitution: Products include various substituted piperazines.
Oxidation: N-oxides of the piperazine derivative.
Reduction: Dechlorinated piperazine derivatives.
科学研究应用
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various physiological effects, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in drug development and research .
属性
CAS 编号 |
1255099-59-2 |
|---|---|
分子式 |
C9H13Cl2N3 |
分子量 |
234.12 g/mol |
IUPAC 名称 |
1-(4-chloropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
InChI 键 |
JZYBISHNZPRUFY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5-Amino-pyridin-2-yl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8383813.png)
![3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol](/img/structure/B8383817.png)
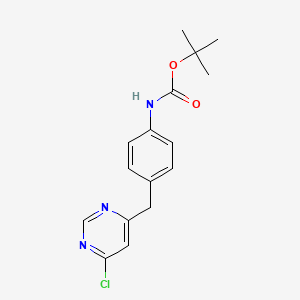
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B8383839.png)
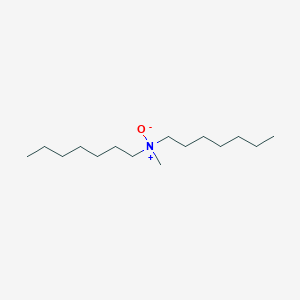
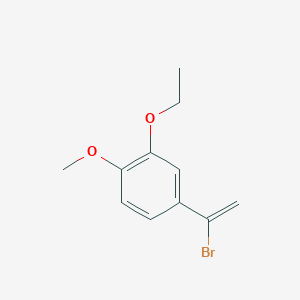
![8-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8383848.png)

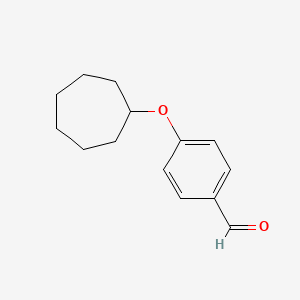
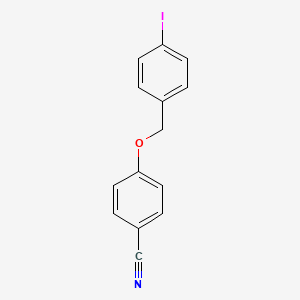
![4-[3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-thieno[3,2-d]pyrimidin-6-yl]benzonitrile](/img/structure/B8383869.png)
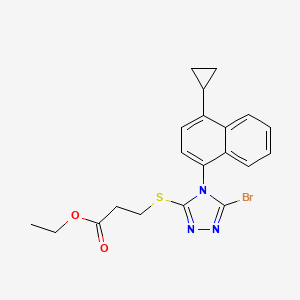
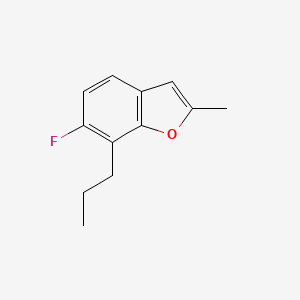
![5-Chloro-2-ethyl-9-methyl-13-{[(2-methylpyridin-4-yl)oxy]methyl}-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8383881.png)
